N-([2,4'-bipyridin]-3-ylmethyl)-3,4-difluorobenzamide
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Overview
Description
N-([2,4’-bipyridin]-3-ylmethyl)-3,4-difluorobenzamide is a compound that belongs to the class of bipyridine derivatives. These compounds are known for their versatile applications in various fields, including chemistry, biology, and materials science. The presence of bipyridine units in the structure imparts unique properties, making it a valuable compound for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-([2,4’-bipyridin]-3-ylmethyl)-3,4-difluorobenzamide typically involves the coupling of 2,4’-bipyridine with 3,4-difluorobenzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the amide bond. The reaction conditions often include refluxing the reactants in an appropriate solvent, such as dichloromethane or tetrahydrofuran, for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-([2,4’-bipyridin]-3-ylmethyl)-3,4-difluorobenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bipyridine unit can undergo substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using N-bromosuccinimide in the presence of light.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated bipyridine derivatives.
Scientific Research Applications
N-([2,4’-bipyridin]-3-ylmethyl)-3,4-difluorobenzamide has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form complexes with transition metals.
Biology: Investigated for its potential as an antimicrobial or anticancer agent.
Medicine: Explored for its therapeutic properties in drug development.
Industry: Utilized in the synthesis of advanced materials and catalysts.
Mechanism of Action
The mechanism of action of N-([2,4’-bipyridin]-3-ylmethyl)-3,4-difluorobenzamide involves its interaction with specific molecular targets. The bipyridine unit can chelate metal ions, forming stable complexes that can modulate various biochemical pathways. These interactions can lead to changes in cellular processes, such as enzyme inhibition or activation, ultimately resulting in the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
2,2’-Bipyridine: Known for its strong chelating properties and use in coordination chemistry.
4,4’-Bipyridine: Used in the synthesis of viologens and as a ligand in metal-organic frameworks.
3,3’-Bipyridine: Exhibits unique electronic properties and is used in the development of conductive materials.
Uniqueness
N-([2,4’-bipyridin]-3-ylmethyl)-3,4-difluorobenzamide stands out due to the presence of both bipyridine and difluorobenzamide units, which impart distinct chemical and physical properties
Properties
IUPAC Name |
3,4-difluoro-N-[(2-pyridin-4-ylpyridin-3-yl)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13F2N3O/c19-15-4-3-13(10-16(15)20)18(24)23-11-14-2-1-7-22-17(14)12-5-8-21-9-6-12/h1-10H,11H2,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBIHEFHBIAQUEZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)C2=CC=NC=C2)CNC(=O)C3=CC(=C(C=C3)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13F2N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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